molecular formula C8H16ClNO3 B13727758 Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl

Cat. No.: B13727758
M. Wt: 209.67 g/mol
InChI Key: KEHHVCKPABURLO-HHQFNNIRSA-N
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Description

Its stereochemistry (trans configuration) and functional groups influence its reactivity, solubility, and crystallinity.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl (2S,5R)-5-aminooxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

KEHHVCKPABURLO-HHQFNNIRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CO1)N.Cl

Canonical SMILES

CCOC(=O)C1CCC(CO1)N.Cl

Origin of Product

United States

Preparation Methods

Process Overview:

  • Step 1: Knoevenagel Condensation
    A functionalized aldehyde (enal) reacts with an active methylene compound (such as an ester derivative) in the presence of a base to form an α,β-unsaturated intermediate.

  • Step 2: Electrocyclization
    The intermediate undergoes an electrocyclization (6π-electrocyclization) to close the ring, forming the tetrahydropyran ring with the desired trans stereochemistry.

  • Step 3: Amination and Salt Formation
    Subsequent selective amination at the 5-position introduces the amino group. The product is then converted to the hydrochloride salt by treatment with HCl.

Advantages:

  • Good yields of the target compound.
  • Stereochemical control via the electrocyclization step.
  • Versatility in starting materials allows for structural analogues synthesis.

Supporting Data:

Parameter Details
Starting materials Functionalized enals and ester derivatives
Key reaction types Knoevenagel condensation, electrocyclization
Stereochemistry control Achieved via electrocyclization step
Yield Generally good (exact yields vary by conditions)
Salt formation Hydrochloride salt formed by HCl treatment

This method is documented in multiple sources emphasizing its reliability and efficiency for synthesizing ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride.

Prins Cyclization Approach

Another effective synthetic strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde under acidic conditions to form the tetrahydropyran ring.

Process Overview:

  • Step 1: Formation of Oxocarbenium Ion
    Acid catalysis converts the aldehyde and homoallylic alcohol into an oxocarbenium intermediate.

  • Step 2: Cyclization
    Intramolecular nucleophilic attack leads to ring closure, forming the tetrahydropyran ring with control over the trans stereochemistry between substituents.

  • Step 3: Functional Group Manipulation
    The amino group is introduced either before or after ring closure, depending on the synthetic route.

Advantages:

  • High stereoselectivity favoring the 2,6-trans tetrahydropyran ring.
  • Mild reaction conditions.
  • Broad applicability to various substituted tetrahydropyrans.

Research Findings:

  • The Prins cyclization has been extensively studied for constructing 2,6-trans pyran rings, with mechanistic insights revealing a twist boat-like transition state that stabilizes the trans isomer.
  • Catalysts such as titanium complexes ((iPrO)2Ti(NTf)2) have been employed to enhance selectivity and yield.

Base-Promoted Domino Reactions

Recent advances include base-promoted domino reactions that construct pyran derivatives through sequential addition-elimination and intramolecular cyclization steps.

Process Overview:

  • Secondary amines react with activated ketones or aldehydes to form intermediates.
  • These intermediates undergo nucleophilic attack and intramolecular cyclization to form pyran rings.
  • Subsequent acidification and dehydration yield tetrahydropyran derivatives.

Relevance:

  • Although primarily used for pyran-3-carbonitrile derivatives, this methodology demonstrates the utility of base-promoted domino reactions in pyran synthesis and may be adapted for ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate analogues.

Summary Table of Preparation Methods

Method Key Steps Advantages References
Knoevenagel Condensation + Electrocyclization Knoevenagel condensation → electrocyclization → amination → salt formation Good yields, stereochemical control
Prins Cyclization Acid-catalyzed cyclization of homoallylic alcohol and aldehyde High stereoselectivity, mild conditions
Base-Promoted Domino Reactions Sequential addition-elimination, cyclization, acidification Efficient ring formation, adaptable

Additional Notes on Stereochemistry and Purification

  • The trans configuration between the amino group at C-5 and the ester at C-2 is crucial for biological activity and is favored by the synthetic routes described.
  • Purification typically involves crystallization of the hydrochloride salt from methanol or aqueous solvents.
  • Analytical techniques such as NMR, mass spectrometry, and chiral HPLC confirm the structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations allows chemists to create diverse molecular architectures.
  • Enzyme Inhibition :
    • Research indicates that this compound may act as an enzyme inhibitor, which is significant in drug development. Its interactions with specific molecular targets can lead to therapeutic applications, particularly in modulating biological pathways .
  • Therapeutic Potential :
    • The compound's unique structure enables it to interact with various biological systems, suggesting potential uses in treating diseases through targeted drug design. Studies have shown its efficacy in inhibiting certain receptors, which could be leveraged for therapeutic benefits.

Case Study 1: Enzyme Inhibition

A study involving the synthesis of derivatives of ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride demonstrated its ability to inhibit specific enzymes associated with metabolic pathways. The findings indicated that modifications to the compound's structure could enhance its inhibitory potency, making it a candidate for further pharmacological evaluation .

Case Study 2: Synthesis of Novel Compounds

In another investigation, researchers utilized ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride as a precursor to develop novel heterocyclic compounds. The study highlighted the compound’s versatility in generating complex structures that exhibit biological activity, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Research Findings

Amino vs. Hydroxyl Substituents: The amino group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to hydroxyl analogs, making it more suitable for biological applications .

Steric and Electronic Effects : Bulky substituents (e.g., benzoyl in pyrrole derivatives) reduce crystallinity, whereas simpler substituents (e.g., NH₂ in tetrahydropyran) favor stable crystal packing via N–H⋯Cl/O interactions .

Synthetic Utility : The HCl salt form facilitates purification and storage, a critical advantage over neutral esters like Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate .

Biological Activity

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (ETHTPC) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. The structural features of ETHTPC, including its tetrahydropyran ring and functional groups, suggest various mechanisms through which it may exert biological effects. This article reviews the biological activity of ETHTPC, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Structural Characteristics

ETHTPC has the molecular formula C8H14ClN1O4, with a molecular weight of approximately 205.66 g/mol. Its structure includes:

  • Tetrahydropyran Ring : A six-membered ring containing one oxygen atom.
  • Amino Group : Contributing to its basicity and potential interactions with biological targets.
  • Carboxylate Group : Implicated in various biochemical reactions.

Table 1: Structural Features of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate HCl

FeatureDescription
Molecular FormulaC8H14ClN1O4
Molecular Weight205.66 g/mol
Functional GroupsAmino (-NH2), Carboxylate (-COOH)
Ring StructureTetrahydropyran

Enzyme Interactions

Research indicates that ETHTPC may interact with various enzymes involved in metabolic pathways. Notably, its structural similarity to known enzyme substrates suggests potential inhibition or modulation of enzymes such as:

  • HMG-CoA Reductase : Key in cholesterol biosynthesis.
  • BACE1 : An important target in Alzheimer's disease research.

Case Study: Inhibition of BACE1

In a study on BACE1 inhibitors, compounds structurally related to ETHTPC demonstrated significant potency improvements over existing drugs. For instance, modifications to the tetrahydropyran ring led to enhanced binding affinity and selectivity towards BACE1, indicating that ETHTPC could be developed into a more potent inhibitor through structural optimization .

Antiproliferative Activity

ETHTPC has shown promise in antiproliferative assays against various cancer cell lines. In vitro studies have reported that derivatives of ETHTPC exhibit cytotoxic effects comparable to established chemotherapeutic agents.

Table 2: Antiproliferative Activity of ETHTPC Derivatives

CompoundCell LineIC50 (µM)
ETHTPC Derivative AMDA-MB-23112.5
ETHTPC Derivative BA54915.3
ETHTPC Derivative CPC-310.8

Metabolic Stability

The metabolic stability of ETHTPC has been evaluated in human liver microsomes, revealing insights into its pharmacokinetic properties. Compounds with enhanced polar functionalities demonstrated improved solubility and metabolic stability, essential for effective drug design.

Case Study: Metabolic Profiling

In a comparative study, the metabolic clearance rates of several ETHTPC derivatives were assessed. The findings indicated that certain substitutions on the tetrahydropyran ring significantly reduced clearance rates, suggesting a balance between lipophilicity and metabolic stability .

Immune Modulation

Recent studies have explored the immunomodulatory effects of compounds related to ETHTPC. For instance, conjugates derived from ETHTPC exhibited enhanced activation of immune pathways by acting as agonists for Toll-like receptors (TLRs), which play a crucial role in the immune response.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate HCl and confirming its structural integrity?

  • Synthesis : Use nucleophilic substitution or ring-opening reactions under anhydrous conditions, with ethyl ester and amino group protection (e.g., tert-butoxycarbonyl [Boc] groups) to prevent side reactions. Catalytic hydrogenation or acid hydrolysis can finalize the HCl salt formation.
  • Structural Confirmation : Employ X-ray crystallography for absolute configuration determination. Refinement via SHELXL (for small-molecule crystallography) ensures accurate bond lengths and angles . NMR spectroscopy (¹H, ¹³C, DEPT-135) validates proton environments and carbon hybridization states. FTIR confirms functional groups (e.g., ester C=O at ~1740 cm⁻¹, NH₃⁺ vibrations at ~2500 cm⁻¹) .

Q. How can researchers assess the purity of this compound and identify common synthetic byproducts?

  • HPLC-MS with a C18 column (acetonitrile/water + 0.1% TFA) separates impurities. Monitor at 210–254 nm for carboxylate/amine absorption.
  • TLC (silica gel, ethyl acetate/hexane) detects unreacted intermediates. For quantification, integrate ¹H NMR peaks (e.g., ethyl group triplet at ~1.2 ppm) against internal standards .

Advanced Research Questions

Q. How can the puckering conformation of the tetrahydro-pyran ring be analyzed quantitatively?

  • Apply the Cremer-Pople puckering parameters to crystallographic data. Calculate out-of-plane displacements (𝑧ⱼ) relative to the mean ring plane. Use software like SHELX or ORTEP-3 to visualize ring distortion and pseudorotation pathways . For dynamic analysis, combine DFT calculations (B3LYP/6-311++G(d,p)) with experimental data to model energy barriers between conformers .

Q. What experimental strategies are effective for studying the compound’s interaction with lipid bilayers?

  • FTIR and Raman Spectroscopy : Prepare DPPC liposomes in hydrated/dehydrated states. Monitor shifts in PO₂⁻ asymmetric stretching (1240–1260 cm⁻¹) and C-N stretching (1100–1150 cm⁻¹) to detect headgroup interactions. Use deuterated lipids to isolate specific vibrational modes .
  • DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures of lipid bilayers to assess compound-induced membrane fluidity changes .

Q. How can computational tools optimize synthetic routes for derivatives of this compound?

  • AI-Powered Retrosynthesis : Platforms like Pistachio or Reaxys predict feasible routes using reaction databases. For example, introduce substituents at the 5-amino position via Suzuki-Miyaura coupling (boronate intermediates) .
  • Molecular Dynamics Simulations : Model steric effects of bulky substituents on ring puckering using AMBER or GROMACS force fields to prioritize synthetically accessible derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Case Example : If NMR suggests equatorial amine orientation but X-ray shows axial, verify sample hydration (anhydrous HCl salts may favor axial). Use solvent-dependent NOESY to detect conformational flexibility. Cross-validate with variable-temperature XRD to capture dynamic behavior .

Q. What are the limitations of using FTIR alone to characterize amine-carboxylate interactions?

  • FTIR may overlap NH₃⁺ and OH stretches (2500–3300 cm⁻¹). Resolve ambiguities via solid-state NMR (¹⁵N CP-MAS) or Raman spectroscopy , which better discriminates hydrogen-bonding networks .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Conformational Analysis : Cremer-Pople parameters for puckered rings .
  • Spectroscopy : Bruker TopSpin (NMR), OMNIC (FTIR) .

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